molecular formula C19H15ClN4O5S B2844234 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide CAS No. 921545-12-2

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide

Cat. No.: B2844234
CAS No.: 921545-12-2
M. Wt: 446.86
InChI Key: TVZVBKLMFMVJJU-UHFFFAOYSA-N
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Description

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide is a chemical compound that belongs to the class of 3-(pyridazin-3-yl)benzamide derivatives.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide typically involves multiple stepsThe final steps involve the chlorination and nitration of the benzamide moiety .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis procedures, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques .

Chemical Reactions Analysis

Types of Reactions

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide undergoes several types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group, leading to different derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chloro and nitro positions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. Reaction conditions vary depending on the desired transformation, typically involving controlled temperatures and specific solvents .

Major Products

The major products formed from these reactions include various substituted benzamides and pyridazin-3-yl derivatives, each with distinct chemical and biological properties .

Scientific Research Applications

2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide has several scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a lead compound in drug development, particularly for designing novel anti-cancer and anti-inflammatory agents.

    Industry: The compound finds applications in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide involves its interaction with specific molecular targets and pathways. The compound is believed to exert its effects by binding to particular enzymes or receptors, thereby modulating their activity. This interaction can lead to the inhibition of cell proliferation, induction of apoptosis, or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-5-nitrobenzamide include:

  • 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-6-fluorobenzamide
  • 2-chloro-N-(4-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-nitrobenzamide

Uniqueness

What sets this compound apart is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the nitro group, in particular, enhances its potential as a pharmacologically active compound.

Properties

IUPAC Name

2-chloro-N-[4-(6-ethylsulfonylpyridazin-3-yl)phenyl]-5-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15ClN4O5S/c1-2-30(28,29)18-10-9-17(22-23-18)12-3-5-13(6-4-12)21-19(25)15-11-14(24(26)27)7-8-16(15)20/h3-11H,2H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TVZVBKLMFMVJJU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=NN=C(C=C1)C2=CC=C(C=C2)NC(=O)C3=C(C=CC(=C3)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

446.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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